molecular formula C19H20N4 B11570072 Dimethyl-[4-(2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazolin-5-yl)-phenyl]-amine

Dimethyl-[4-(2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazolin-5-yl)-phenyl]-amine

Cat. No.: B11570072
M. Wt: 304.4 g/mol
InChI Key: HIBWKMQYVONBLF-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE is a complex organic compound featuring a pyrazoloquinazoline core

Preparation Methods

The synthesis of N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the pyrazoloquinazoline core, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE can be compared with other pyrazoloquinazoline derivatives. Similar compounds include:

The uniqueness of N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline

InChI

InChI=1S/C19H20N4/c1-13-12-18-16-6-4-5-7-17(16)20-19(23(18)21-13)14-8-10-15(11-9-14)22(2)3/h4-12,19-20H,1-3H3

InChI Key

HIBWKMQYVONBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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